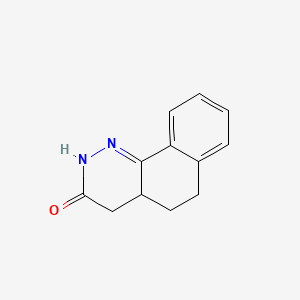

(+-)-4,4a,5,6-Tetrahydrobenzo(h)cinnolin-3(2H)-one

Description

(±)-4,4a,5,6-Tetrahydrobenzo[h]cinnolin-3(2H)-one is a nitrogen-containing heterocyclic compound belonging to the cinnolinone family. Its structure features a partially saturated bicyclic system with a benzo-fused cinnolinone core. Modifications to its substituents or ring system significantly influence its biological activity, making it a focal point for structural optimization studies.

Properties

CAS No. |

121866-05-5 |

|---|---|

Molecular Formula |

C12H12N2O |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-3-one |

InChI |

InChI=1S/C12H12N2O/c15-11-7-9-6-5-8-3-1-2-4-10(8)12(9)14-13-11/h1-4,9H,5-7H2,(H,13,15) |

InChI Key |

OIKWDQCQKHLXLI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C3=NNC(=O)CC31 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-4,4a,5,6-Tetrahydrobenzo(h)cinnolin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of hydrazine derivatives with ketones or aldehydes, followed by cyclization. For instance, the reaction of 2-nitrobenzaldehyde with hydrazine hydrate can yield the desired cinnoline derivative after reduction and cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of these methods is crucial for producing sufficient quantities for research and application purposes.

Chemical Reactions Analysis

Representative Derivatives and Yields:

| Derivative | R Group | Yield (%) | ee (%) | d.r. |

|---|---|---|---|---|

| 3aa | Phenyl | 95 | >99 | >95:5 |

| 3ab | 4-Bromophenyl | 99 | >99 | 93:7 |

| 3ac | 4-Trifluoromethyl | 74 | >99 | >95:5 |

| 3ad | 4-Methylphenyl | 98 | >99 | >95:5 |

Key Characterization Data :

-

3aa : (CDCl₃, 400 MHz): δ 8.34–8.24 (m, 1H), 7.35–7.19 (m, 5H) .

-

3ab : HRMS (ESI): m/z calculated for C₂₃H₂₀BrN₂O₃Na 489.0573, found 489.0571 .

Functionalization at the C4a Position

The C4a carbon undergoes nucleophilic addition with aryl groups to form substituted derivatives. Reactivity is influenced by:

-

Electronic Effects : Electron-withdrawing substituents (e.g., -Br, -CF₃) slightly reduce yields compared to electron-donating groups (-CH₃, -OCH₃) .

-

Steric Effects : Bulky substituents (e.g., biphenyl in 3ae ) lower yields (80%) but retain high stereoselectivity .

Oxidation and Cyclization Pathways

The tetrahydrobenzo[h ]cinnolinone scaffold serves as a precursor for aromatic cinnolin-3(2H )-ones via dehydrogenation. For example:

-

Rh-Catalyzed C-H Alkylation : Diazotized Meldrum’s acid reacts with azobenzenes under Rh catalysis to form fused cinnolinones, though this method is less stereoselective than the chiral Lewis base approach .

Biological Activity and Further Modifications

Derivatives exhibit potential as cardiotonic agents. Structural rigidification via N-substitution (e.g., tert-butyl carbamate) enhances phosphodiesterase III (PDE III) inhibition, a mechanism relevant to congestive heart failure therapy .

Stereochemical Analysis

Enantiopurity is validated by HPLC using a CHIRALPAK AD-H column (hexane/i-PrOH = 70:30):

Spectroscopic Characterization

Scientific Research Applications

Intermediate in Organic Synthesis

(±)-4,4a,5,6-Tetrahydrobenzo(h)cinnolin-3(2H)-one serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique structure allows for diverse chemical reactions, making it valuable in developing new compounds with specific properties.

Research indicates that (±)-4,4a,5,6-Tetrahydrobenzo(h)cinnolin-3(2H)-one exhibits various biological activities:

- Antihypertensive and Antithrombotic Properties : Compounds derived from this structure have shown potential as antihypertensive agents and in inhibiting platelet aggregation. For instance, studies on 7,8-disubstituted derivatives demonstrated their efficacy in inhibiting collagen-induced platelet aggregation while showing varying hypotensive activities .

- Analgesic Effects : Derivatives of related compounds have been evaluated for analgesic activity using the "hot plate" method on animal models. Some derivatives displayed analgesic effects exceeding those of standard analgesics like metamizole .

Production of Specialty Chemicals

In the industrial sector, this compound is utilized in producing dyes and agrochemicals due to its versatile reactivity. Its ability to undergo various chemical transformations makes it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of (±)-4,4a,5,6-Tetrahydrobenzo(h)cinnolin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of (±)-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one are best understood through comparison with related cinnolinone derivatives. Below is a detailed analysis of key analogs:

8-Acetylamino-4,4a,5,6-Tetrahydrobenzo[h]cinnolin-3(2H)-one (Compound 1)

- Structure: Features an 8-acetylamino substituent on the benzo[h]cinnolinone core.

- Pharmacology :

- Exhibits potent hypotensive and antihypertensive activity in vivo.

- Moderate antiplatelet activity against collagen-induced aggregation.

- Comparison: Serves as the lead compound. Analogs lacking the 8-acetylamino group (e.g., 4a,b) show reduced blood pressure-lowering effects but enhanced antiplatelet potency .

5,6-Dihydrobenzo[f]cinnolin-2(3H)-ones (4a,b)

- Structure: Dihydro analogs with a benzo[f]cinnolinone scaffold.

- Pharmacology :

- Weaker hypotensive activity compared to Compound 1.

- Superior antiplatelet effects (2–3× higher potency in collagen-induced aggregation assays).

- Key Insight : Saturation of the 5,6-bond reduces cardiovascular efficacy but enhances platelet inhibition, suggesting divergent structure-activity relationships (SAR) for these activities .

4a-Methyl-4,4a,5,6-Tetrahydrothieno[2,3-h]cinnolin-3(2H)-ones

- Structure : Incorporates a thiophene ring in place of the benzene ring, with a 4a-methyl group.

- Synthesis: Prepared via cyclization reactions using thieno precursors .

Furo[2,3-h]cinnolin-3(2H)-ones

- Structure: Features a furan ring fused to the cinnolinone core.

- Synthesis : Achieved via hydrazine reflux of α-hydroxy acid intermediates (62% yield) .

- Comparison : The furan ring may enhance metabolic stability compared to benzo derivatives, though pharmacological data are lacking.

Pyrido[3,4-h]cinnolin-3(2H)-ones (e.g., 2-(4-chlorophenyl)-derivatives)

- Structure: Pyridine-fused cinnolinones with aryl substituents.

- Pharmacology: Derivatives with electron-withdrawing groups (e.g., 4-nitrophenyl in Thieno[2,3-h]cinnolin-3(2H)-one) show modulated binding affinity due to electronic effects .

Key Research Findings

Substituent Effects: The 8-acetylamino group in Compound 1 is critical for hypotensive activity. Its removal or replacement diminishes cardiovascular efficacy but enhances antiplatelet effects .

Ring Modifications: Thiophene/furan incorporation alters electronic properties and bioavailability.

Synthetic Advances: Rhodium-catalyzed C-H activation enables efficient synthesis of diverse cinnolinones, improving yields and scalability compared to classical methods .

Notes

- Structural Insights : Substituents at the 4a-position and aromatic ring fusion are pivotal for tuning activity profiles.

- Future Directions: Exploration of hybrid structures (e.g., benzo-thieno cinnolinones) may optimize dual hypotensive/antiplatelet effects.

Biological Activity

(±)-4,4a,5,6-Tetrahydrobenzo(h)cinnolin-3(2H)-one is a compound of significant interest in pharmacology due to its diverse biological activities. This article reviews its synthesis, pharmacological properties, and potential therapeutic applications based on various studies.

Synthesis of (±)-4,4a,5,6-Tetrahydrobenzo(h)cinnolin-3(2H)-one

The compound has been synthesized through several methods, often involving the cyclization of appropriate precursors under specific reaction conditions. The synthesis typically yields a grey solid with varying yields depending on the method used. For instance, one reported yield was 72% under optimized conditions .

Antihypertensive and Antithrombotic Properties

One of the most notable biological activities of (±)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one is its antihypertensive effect. Studies have shown that this compound acts as a potent antihypertensive agent by inhibiting phosphodiesterase (PDE) isoenzymes. Binding studies indicated a modest affinity towards PDE III isoenzyme, which is crucial for regulating vascular tone and platelet aggregation .

Table 1: Comparison of Biological Activities

| Compound | Activity | Mechanism |

|---|---|---|

| (±)-4,4a,5,6-Tetrahydrobenzo(h)cinnolin-3(2H)-one | Antihypertensive | PDE III inhibition |

| 7,8-Disubstituted derivatives | Antithrombotic | Collagen-induced platelet aggregation inhibition |

In vivo tests demonstrated that while some derivatives showed lower hypotensive activity compared to the parent compound, they retained potency in inhibiting collagen-induced platelet aggregation . This suggests that modifications to the structure can influence specific biological activities.

Inhibition of STAT3 Activity

Recent studies have explored the interaction of (±)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one with the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This pathway is often dysregulated in cancers and other diseases. The compound has been shown to inhibit STAT3 activity through competitive binding assays .

Case Study: STAT3 Inhibition

A study utilized a dual-luciferase assay to evaluate the inhibitory effects of various derivatives on STAT3 activity. Results indicated that specific modifications enhanced binding affinity and biological activity against STAT3 signaling pathways .

Molecular Docking Studies

Molecular docking studies have provided insights into how (±)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one interacts with target proteins. For example, docking studies with MMP-8 crystal structures revealed potential binding modes that could lead to the development of novel inhibitors for matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling .

Table 2: Molecular Docking Results

| Target Protein | Binding Affinity | Interaction Type |

|---|---|---|

| MMP-8 | High | Competitive |

| STAT3 | Moderate | Competitive |

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (±)-4,4a,5,6-Tetrahydrobenzo[h]cinnolin-3(2H)-one, and how can experimental design optimize yield and purity?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions, such as cyclization of precursor amines or aldehydes. To optimize yield, employ a split-plot experimental design (e.g., randomized blocks with replicates) to test variables like temperature, solvent polarity, and catalyst loading. For purity, integrate purification techniques such as column chromatography or recrystallization, and validate via HPLC with impurity profiling (e.g., identification of related benzodiazepinone derivatives as in ). Use spectroscopic monitoring (e.g., <sup>1</sup>H-NMR) at intermediate stages to confirm structural fidelity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H-NMR and <sup>13</sup>C-NMR : Resolve proton environments in DMSO-d6 (e.g., δ 7.65 ppm for aromatic protons, δ 3.70 ppm for methoxy groups) as demonstrated in quinazolinone analogs ( ).

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1680 cm<sup>-1</sup> and aromatic C-H bends ( ).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 420.89 for chlorinated derivatives) and fragmentation patterns ( ).

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution to separate isomers or degradation products ( ).

Advanced Research Questions

Q. How can researchers investigate the compound’s stability under varying pH, temperature, and light conditions?

- Methodological Answer : Design a long-term stability study using accelerated degradation protocols:

- pH Stability : Incubate solutions at pH 1–13 (HCl/NaOH buffers) and monitor degradation via LC-MS.

- Thermal Stability : Use thermogravimetric analysis (TGA) or isothermal stress testing (40–80°C).

- Photostability : Expose solid and solution samples to UV light (ICH Q1B guidelines).

- Data Analysis : Apply kinetic modeling (e.g., Arrhenius equation for temperature-dependent degradation) and compare degradation pathways to environmental fate studies of similar heterocycles ( ).

Q. What strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects)?

- Methodological Answer :

- Replicate Studies : Ensure identical experimental conditions (e.g., cell lines, assay protocols) across labs.

- Dose-Response Analysis : Test a wide concentration range (nM–µM) to identify biphasic effects.

- Impurity Profiling : Quantify trace impurities (e.g., benzodiazepinone oxides) that may interfere with bioassays ( ).

- Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to isolate target pathways (e.g., ROS modulation vs. DNA intercalation).

Q. How can computational modeling predict the compound’s interactions with biological targets or environmental matrices?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., quinazolinone targets like kinases).

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps for redox activity).

- Environmental Fate Modeling : Apply EPI Suite or TEST software to estimate biodegradation half-lives and partition coefficients ( ).

Data Contradiction and Validation

Q. How should researchers address discrepancies in spectral data (e.g., overlapping NMR signals)?

- Methodological Answer :

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., distinguish C4 and C6 carbons in complex scaffolds) ( ).

- Isotopic Labeling : Synthesize <sup>13</sup>C-labeled analogs to assign ambiguous peaks.

- Collaborative Validation : Cross-verify data with multiple labs using standardized protocols (e.g., NIST reference materials) ( ).

Experimental Design and Best Practices

Q. What statistical frameworks ensure robustness in dose-response or structure-activity relationship (SAR) studies?

- Methodological Answer :

- Response Surface Methodology (RSM) : Optimize reaction conditions via central composite design (CCD).

- ANOVA for Split-Plot Designs : Analyze main effects (e.g., rootstock vs. trellis systems in plant studies) and interactions ( ).

- QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity.

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.